Method Validation: Comparable Recovery of Vinorelbine-d3 and Unlabeled Vinorelbine
In a validated LC-MS/MS method for quantifying vinorelbine and its metabolite in human and mouse plasma, the extraction recovery of the internal standard Vinorelbine-d3 was directly compared to that of the unlabeled analyte. The total recovery for Vinorelbine-d3 was 53.7%, which is comparable to the 52.1% recovery observed for unlabeled vinorelbine under the same protein precipitation conditions [1]. This close similarity confirms that the deuterated analog accurately tracks the analyte through the entire sample preparation process, a critical prerequisite for reliable quantification.
| Evidence Dimension | Extraction Recovery (%) in Human/Mouse Plasma |
|---|---|
| Target Compound Data | 53.7% (range 42.5-49.9%) for 4-O-deacetylvinorelbine; 52.1% for vinorelbine |
| Comparator Or Baseline | Vinorelbine: 52.1% (range 44.7-56.3%) |
| Quantified Difference | +1.6 percentage points (comparable) |
| Conditions | Protein precipitation with acetonitrile-methanol (1:1, v/v) followed by LC-MS/MS analysis |
Why This Matters
Comparable recovery validates that Vinorelbine-d3 behaves identically to the analyte during sample preparation, ensuring accurate correction for extraction losses and matrix effects.
- [1] Damen, C. W., Lagas, J. S., Rosing, H., Schellens, J. H., & Beijnen, J. H. (2009). The bioanalysis of vinorelbine and 4-O-deacetylvinorelbine in human and mouse plasma using high-performance liquid chromatography coupled with heated electrospray ionization tandem mass-spectrometry. Biomedical Chromatography, 23(12), 1316-1325. View Source
